molecular formula C21H23N3O4 B10806281 N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide

N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide

Cat. No.: B10806281
M. Wt: 381.4 g/mol
InChI Key: LIHPRDOCMCAXRG-UHFFFAOYSA-N
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Description

WAY-351429 is a chemical compound known for its role as a choline kinase inhibitor . Choline kinase is an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting this enzyme, WAY-351429 can affect various cellular processes, making it a compound of interest in scientific research.

Preparation Methods

The synthetic routes and reaction conditions for WAY-351429 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Chemical Reactions Analysis

WAY-351429 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-351429 has several scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and the synthesis of phosphatidylcholine.

    Biology: Investigated for its effects on cellular processes and membrane synthesis.

    Medicine: Explored for potential therapeutic applications in diseases where choline kinase activity is dysregulated.

    Industry: Potential applications in the development of new pharmaceuticals and biochemical research tools.

Mechanism of Action

WAY-351429 exerts its effects by inhibiting choline kinase, an enzyme crucial for the synthesis of phosphatidylcholine. By blocking this enzyme, the compound can disrupt the production of cell membranes, affecting various cellular functions. The molecular targets and pathways involved include the choline kinase pathway and related metabolic processes.

Comparison with Similar Compounds

WAY-351429 can be compared with other choline kinase inhibitors, such as:

    Hemicholinium-3: Another choline kinase inhibitor with similar effects but different chemical structure.

    MN58b: A potent choline kinase inhibitor with distinct pharmacological properties.

WAY-351429 is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable tool in scientific research.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-14-8-10-16(11-9-14)21(2)19(26)24(20(27)23-21)13-18(25)22-12-15-6-4-5-7-17(15)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

LIHPRDOCMCAXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

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